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Introduction

SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-
Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5] These proteins are critical
components of transcriptional regulatory complexes and are implicated in the pathogenesis of
certain cancers, particularly acute leukemias with MLL rearrangements.[2][6][7] SR-0813
functions by displacing ENL from chromatin, leading to the selective suppression of ENL target
genes, including key proto-oncogenes such as HOXA9, MYB, and MYC.[3][4][8] This targeted
disruption of pathogenic gene expression programs makes SR-0813 a valuable tool for
research and a potential therapeutic agent.

RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the
transcriptomic changes induced by small molecule inhibitors like SR-0813. This document
provides detailed application notes and protocols for performing RNA-seq analysis on cells
treated with SR-0813, with a focus on acute myeloid leukemia (AML) cell lines known to be
sensitive to ENL inhibition, such as MV4;11.

Mechanism of Action of SR-0813

SR-0813 competitively binds to the YEATS domain of ENL and AF9, preventing their
recognition of acetylated histone tails.[2][3] This disrupts the recruitment of transcriptional
elongation machinery to ENL target genes, leading to their transcriptional suppression. The
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inhibitory effects of SR-0813 are highly selective for ENL-dependent genes, making it an
excellent probe for studying ENL biology.[3][8]
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Caption: Mechanism of action of SR-0813 in inhibiting ENL-mediated transcription.

Key Applications

o Target Validation: Confirming the on-target effects of SR-0813 by observing the
downregulation of known ENL target genes.

e Mechanism of Action Studies: Elucidating the broader transcriptional consequences of
ENL/AF9 YEATS domain inhibition.

» Biomarker Discovery: Identifying potential biomarkers of response or resistance to SR-0813
treatment.

e Drug Combination Screens: Assessing the transcriptomic synergy of SR-0813 with other
anti-cancer agents.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR-0813 and its effects on
gene expression in the MV4;11 AML cell line.
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Table 1: SR-0813 Potency and Target Engagement

Parameter Target Value Reference
IC50 ENL YEATS Domain 25 nM [1][3][6]
AF9 YEATS Domain 311 nM [11[3]
Kd ENL YEATS Domain 30 nM [31[8]
Cellular EC50

ENL 205 nM [1](3]
(CETSA)
AF9 76 nM [1][3]

Table 2: Summary of Key Differentially Expressed Genes in MV4;11 Cells After SR-0813

Treatment
Direction of .
Gene Function Reference
Change
Proto-oncogene,
HOXA9 Downregulated o [319]
transcription factor
Proto-oncogene,
HOXA10 Downregulated o [3]
transcription factor
Proto-oncogene,
MYB Downregulated o [31[9]
transcription factor
Proto-oncogene,
MYC Downregulated [3B114119]

transcription factor

ITGAM (CD11b)

Upregulated

Cell surface marker,

[3](8]

differentiation

Experimental Protocols

A generalized workflow for RNA-seq analysis after SR-0813 treatment is depicted below.
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Caption: General experimental workflow for RNA-seq analysis of SR-0813 treated cells.

Protocol 1: Cell Culture and SR-0813 Treatment

This protocol is optimized for the MV4;11 cell line, a human B-myelomonocytic leukemia cell
line.

Materials:
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e MV4-11 cells (ATCC® CRL-9591™)

¢ Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)
o Fetal Bovine Serum (FBS), heat-inactivated
 Penicillin-Streptomycin solution

» SR-0813

e DMSO (vehicle control)

e T-75 culture flasks

o 6-well plates

e Hemocytometer or automated cell counter
Procedure:

e Cell Culture:

o Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

o Maintain cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO2.
[10]

o Maintain cell density between 1 x 105 and 1 x 106 cells/mL.[10] Subculture by adding
fresh medium every 2-3 days.

¢ SR-0813 Treatment:

[e]

Prepare a stock solution of SR-0813 in DMSO.

(¢]

Seed MV4-11 cells in 6-well plates at a density of 2 x 105 cells/mL.

[¢]

Treat cells with the desired concentration of SR-0813 (e.g., 1 UM) or an equivalent volume
of DMSO for the vehicle control.[2] A typical treatment duration is 4 to 72 hours.[2]
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o Perform experiments in triplicate for each condition (SR-0813 treated and DMSO control).

Protocol 2: RNA Extraction and Library Preparation

Materials:

e TRIzol™ reagent or other RNA extraction kit

e DNase I, RNase-free

e RNA purification columns

e Agilent Bioanalyzer or similar instrument for RNA quality control

e Qubit Fluorometer and RNA HS Assay Kit

o NEBNext® Ultra™ Il Directional RNA Library Prep Kit for lllumina® or similar kit
» RNase-free water, pipette tips, and tubes

Procedure:

e RNA Extraction:

[¢]

Harvest cells by centrifugation.

o

Lyse the cell pellet using TRIzol™ reagent and proceed with RNA extraction according to
the manufacturer's protocol.[11]

o

Perform an on-column DNase | digestion to remove any contaminating genomic DNA.[11]

[e]

Elute the purified RNA in RNase-free water.

e RNA Quality Control:

o Assess RNA integrity using an Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN)
> 8.
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o Quantify the RNA concentration using a Qubit Fluorometer. A starting amount of 100 ng to
1 pg of total RNA is typically required for library preparation.[3][11]

e Library Preparation:

o Proceed with an mRNA enrichment step (e.g., poly-A selection) to remove ribosomal RNA.
[11]

o Follow the manufacturer's protocol for the chosen RNA library preparation kit. This
typically involves:

RNA fragmentation

First and second-strand cDNA synthesis

End repair and A-tailing

Adapter ligation

PCR amplification of the library

o Perform quality control on the final library, including quantification and size distribution
analysis.

Protocol 3: RNA-seq Data Analysis

This protocol outlines a standard bioinformatics workflow for analyzing RNA-seq data.
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Caption: Detailed workflow for RNA-seq data analysis.
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Software and Tools:

¢ Quality Control: FastQC

e Trimming: Trimmomatic

e Alignment: STAR or HISAT2

e Read Counting: featureCounts or HTSeq

» Differential Expression: DESeq2 or edgeR (R packages)

o Pathway Analysis: GSEA, DAVID, or Metascape

Procedure:

Quality Control and Pre-processing:

o Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.

o Remove adapter sequences and low-quality reads using Trimmomatic.

Alignment:

o Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-
aware aligner like STAR or HISAT2.

Read Quantification:

o Count the number of reads mapping to each gene using tools like featureCounts or HTSeq
to generate a count matrix.

Differential Gene Expression Analysis:

o Import the count matrix into R and use packages like DESeq2 or edgeR to perform
differential expression analysis between SR-0813 treated and DMSO control samples.

o Identify genes with a statistically significant change in expression (e.g., adjusted p-value <
0.05 and a log2 fold change > 1 or < -1).
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o Downstream Analysis and Visualization:
o Generate a volcano plot to visualize the differentially expressed genes.

o Create a heatmap of the top differentially expressed genes to visualize their expression
patterns across samples.

o Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools to identify
biological pathways that are significantly enriched among the differentially expressed
genes. This can provide insights into the broader biological effects of SR-0813 treatment.

Troubleshooting

Issue Possible Cause Suggested Solution

o Start with a higher number of
) Insufficient cell number;
Low RNA Yield o ] cells; ensure complete cell
inefficient lysis )
lysis.

Use RNase-free reagents and
Low RIN Score RNA degradation workspace; minimize sample

handling time.

. . . Ensure the chosen kit is
High Percentage of Ribosomal Inefficient rRNA

) ) appropriate for the RNA input
RNA depletion/mRNA enrichment

amount and quality.

) Review FastQC reports;
] Poor read quality;
Low Mapping Rate o ensure the correct reference
contamination
genome was used.

High Variability Between Inconsistent cell culture or Maintain strict consistency in
Replicates treatment conditions all experimental steps.
Conclusion

This document provides a comprehensive guide for conducting RNA-seq analysis to
investigate the transcriptomic effects of the ENL/AF9 YEATS domain inhibitor, SR-0813. By
following these detailed protocols, researchers can robustly identify differentially expressed
genes and gain deeper insights into the mechanism of action of this promising therapeutic

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

agent. The provided workflows and data summaries serve as a valuable resource for scientists
in academic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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